(1E)-1-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a pyrroloquinoline core
Preparation Methods
The synthesis of 1-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves multiple steps, starting with the preparation of the thiazole ring and the pyrroloquinoline core. The thiazole ring can be synthesized via the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea, followed by cyclization . The pyrroloquinoline core is prepared through a series of condensation and cyclization reactions involving appropriate precursors . The final step involves the formation of the hydrazone linkage by reacting the thiazole derivative with the pyrroloquinoline derivative under acidic conditions .
Chemical Reactions Analysis
1-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-{2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer
Properties
Molecular Formula |
C24H21BrN4O2S |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]diazenyl]-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C24H21BrN4O2S/c1-13-11-24(2,3)29-21-17(13)9-16(31-4)10-18(21)20(22(29)30)27-28-23-26-19(12-32-23)14-5-7-15(25)8-6-14/h5-12,30H,1-4H3 |
InChI Key |
HSLJKBNVSUDVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC(=CS4)C5=CC=C(C=C5)Br)(C)C |
Origin of Product |
United States |
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